Dabigatran Etexilate Mesylate
Overview
Description
Dabigatran etexilate mesylate is a synthetic, reversible direct thrombin inhibitor used as an anticoagulant. It is primarily used to prevent strokes and systemic embolism in patients with non-valvular atrial fibrillation, as well as to treat and prevent deep vein thrombosis and pulmonary embolism . This compound is a prodrug that is converted to its active form, dabigatran, in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dabigatran etexilate mesylate involves multiple steps. One method includes the condensation of 4-aminobenzamidine or its salt with hexyl chloroformate to obtain N-n-hexyl-4-aminobenzamidine-carbamate. This intermediate is then further reacted with R1CH2COOH to produce 2-(4-(N’-(n-hexyl formate)amidino)aniline)acetic acid . Another method involves the use of a novel synthon, N-hexyl-4-nitrophenyl carbonate, which simplifies the process and reduces impurities .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. The process involves the preparation of crystalline intermediates, which are then converted to the final product through controlled reaction conditions . The use of crystalline intermediates ensures consistency and quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions: Dabigatran etexilate mesylate undergoes hydrolysis to convert into its active form, dabigatran . This hydrolysis is facilitated by intestinal and hepatic carboxylesterases .
Common Reagents and Conditions: The hydrolysis reaction typically occurs under physiological conditions in the body, involving enzymes such as carboxylesterases .
Major Products Formed: The primary product formed from the hydrolysis of this compound is dabigatran, which acts as a direct thrombin inhibitor .
Scientific Research Applications
Dabigatran etexilate mesylate has significant applications in medical research, particularly in the field of anticoagulation therapy. It is used to study the prevention of thromboembolic events, such as strokes and deep vein thrombosis . Additionally, it has been investigated for its effects on atherosclerotic lesion size, plaque stability, and endothelial function . The compound’s predictable anticoagulant effects make it a valuable tool in clinical trials and pharmacological studies .
Mechanism of Action
Dabigatran etexilate mesylate is a prodrug that is hydrolyzed to dabigatran in the body . Dabigatran is a competitive, reversible direct thrombin inhibitor that prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation . By blocking thrombin, dabigatran reduces the risk of thromboembolic events .
Comparison with Similar Compounds
- Warfarin
- Heparins
- Low-molecular-weight heparins
- Rivaroxaban
- Apixaban
Comparison: Dabigatran etexilate mesylate differs from traditional anticoagulants like warfarin and heparins in several ways. Unlike warfarin, dabigatran does not require regular blood monitoring and has fewer food and drug interactions . Compared to heparins, dabigatran is orally administered, making it more convenient for patients . Additionally, dabigatran has a more predictable anticoagulant effect compared to other direct thrombin inhibitors like rivaroxaban and apixaban .
Properties
IUPAC Name |
ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETBXHPXHHOLOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N7O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872728-81-9 | |
Record name | Dabigatran etexilate mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872728-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dabigatran etexilate mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872728819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DABIGATRAN ETEXILATE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC7NUW5IIT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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